Sto-609

Beschreibung

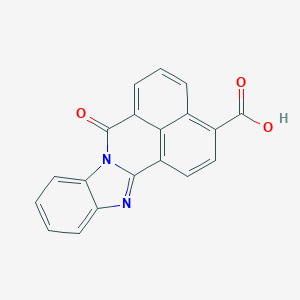

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKOWOGZBMOVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52029-86-4 | |

| Record name | STO 609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052029864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STO-609 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV7Q6X3C4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

STO-609 as a Selective CaM-KKβ Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

STO-609 is a widely utilized cell-permeable small molecule inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaM-KK). It exhibits a notable selectivity for the β isoform (CaM-KKβ) over the α isoform (CaM-KKα). This compound has become an invaluable tool for elucidating the physiological and pathological roles of the CaM-KK signaling cascade. By competitively binding to the ATP pocket of CaM-KK, this compound effectively blocks the downstream activation of CaM-dependent kinases such as CaMKI and CaMKIV, as well as AMP-activated protein kinase (AMPK). This guide provides a comprehensive overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed protocols for its application in experimental settings.

Introduction

The Calcium/calmodulin-dependent protein kinase (CaMK) cascade is a critical signaling pathway that translates intracellular calcium signals into a wide array of cellular responses, including gene expression, cell cycle regulation, and metabolic control. At the apex of this cascade are the CaM-KKs, which, upon activation by Ca2+/calmodulin, phosphorylate and activate downstream CaMKs (CaMKI and CaMKIV) and AMPK. The two known isoforms of CaM-KK, α and β, exhibit distinct tissue distribution and substrate specificities, suggesting non-redundant roles in cellular signaling.

This compound has emerged as a key pharmacological tool to dissect the specific functions of CaM-KKs. Its selectivity for CaM-KKβ allows for the targeted investigation of this isoform's role in various biological processes. This guide serves as a technical resource for researchers employing this compound, providing essential data and methodologies for its effective use.

This compound: Inhibitory Profile and Selectivity

This compound acts as a competitive inhibitor of ATP binding to CaM-KKs.[1][2] It demonstrates a higher affinity for CaM-KKβ over CaM-KKα. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

Data Presentation: Inhibitory Activity of this compound

| Target Kinase | Inhibitory Constant (Ki) | IC50 | Notes |

| CaM-KKβ | 15 ng/mL [2][3] | ~47 nM | High affinity |

| CaM-KKα | 80 ng/mL[2][3] | ~0.25 µM | Approximately 5-fold less sensitive than CaM-KKβ |

| CaMKII | - | ~10 µg/mL[2][3] | Significantly lower affinity |

| CaMKI & CaMKIV | - | No significant effect | Highly selective over downstream kinases[2][3] |

| AMPKK (in HeLa cell lysates) | - | ~0.02 µg/mL | Effective inhibitor of AMPK activation[3] |

CaM-KKβ Signaling Pathway and Inhibition by this compound

An increase in intracellular calcium concentration leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaM-KKβ. Activated CaM-KKβ, in turn, phosphorylates and activates its downstream targets, including CaMKI, CaMKIV, and AMPK. This signaling cascade plays a crucial role in cellular energy homeostasis, neuronal plasticity, and cell proliferation. This compound exerts its effect by binding to the ATP-binding site of CaM-KKβ, thereby preventing the phosphorylation and activation of its downstream effectors.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate CaM-KKβ signaling.

In Vitro CaM-KKβ Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on recombinant CaM-KKβ activity.

Materials:

-

Recombinant active CaM-KKβ

-

This compound

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for fluorescent assays)

-

Substrate peptide (e.g., a synthetic peptide corresponding to the phosphorylation site of a known CaM-KKβ substrate like CaMKI)

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound to the desired concentrations in the Kinase Assay Buffer.

-

In a microcentrifuge tube or a well of a microplate, combine the recombinant CaM-KKβ and the substrate peptide in the Kinase Assay Buffer.

-

Add the various concentrations of this compound or DMSO (as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for CaM-KKβ if determining IC50 values.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to wash away unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Assay for CaM-KKβ Inhibition

This protocol describes how to assess the effect of this compound on the CaM-KKβ signaling pathway in a cellular context, for example, by measuring the phosphorylation of a downstream target like CaMKIV in HeLa cells.[4]

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding HA-tagged CaMKIV

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Ionomycin (or another Ca2+ ionophore)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease and phosphatase inhibitors)

-

Anti-HA antibody

-

Protein A/G agarose beads

-

Antibodies for Western blotting (e.g., anti-phospho-CaMKIV (Thr196) and anti-total CaMKIV)

Procedure:

-

Cell Culture and Transfection:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Transfect the cells with the HA-CaMKIV plasmid using a suitable transfection reagent according to the manufacturer's instructions.[4]

-

Allow the cells to express the protein for 24-48 hours.

-

-

This compound Treatment and Cell Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a Ca2+ ionophore like ionomycin (e.g., 1 µM) for a short period (e.g., 5-10 minutes) to induce Ca2+-dependent signaling.[4]

-

-

Cell Lysis and Immunoprecipitation:

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with an anti-HA antibody to immunoprecipitate the HA-CaMKIV.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with Lysis Buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated CaMKIV (e.g., anti-phospho-CaMKIV at Thr196).

-

Strip the membrane and re-probe with an antibody against total CaMKIV to normalize for the amount of immunoprecipitated protein.

-

Detect the signals using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

Quantify the band intensities to determine the effect of this compound on CaMKIV phosphorylation.

-

Considerations and Limitations

While this compound is a potent and selective inhibitor of CaM-KKβ, researchers should be aware of potential off-target effects, especially at higher concentrations.[5] It is always advisable to use the lowest effective concentration and to include appropriate controls in experiments. For instance, using a structurally unrelated CaM-KK inhibitor or employing genetic approaches like siRNA-mediated knockdown of CaM-KKβ can help validate the specificity of the observed effects.[6] Additionally, the poor aqueous solubility of this compound necessitates its dissolution in an organic solvent like DMSO, and the final concentration of the solvent should be kept low and consistent across all experimental conditions to avoid solvent-induced artifacts.[5]

Conclusion

This compound is an indispensable pharmacological tool for investigating the intricate roles of the CaM-KKβ signaling pathway. Its selectivity and cell-permeability make it suitable for a wide range of in vitro and in vivo applications. By understanding its inhibitory profile and employing rigorous experimental designs as outlined in this guide, researchers can effectively utilize this compound to advance our understanding of Ca2+-mediated signaling in health and disease.

References

- 1. This compound, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of STO-609 in AMP-Activated Protein Kinase Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STO-609 is a valuable chemical probe used extensively in cellular signaling research to investigate the roles of AMP-activated protein kinase (AMPK). It is a cell-permeable and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), specifically targeting the β isoform.[1][2][3] This guide provides an in-depth technical overview of this compound, its mechanism of action, its application in studying AMPK signaling, and key experimental considerations.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the active site of CaMKKβ.[1][2][3] By binding to the ATP pocket, this compound prevents the transfer of phosphate from ATP to downstream substrates, thereby inhibiting the kinase activity of CaMKKβ. This inhibition is crucial in understanding the CaMKKβ-mediated activation of AMPK, a central regulator of cellular energy homeostasis.

The activation of AMPK is a critical cellular response to metabolic stress, such as a rise in the AMP/ATP ratio. One of the key upstream kinases responsible for phosphorylating and activating AMPK at threonine-172 of the α-subunit is CaMKKβ.[4] This activation is independent of the tumor suppressor kinase LKB1, another major AMPK kinase.[5] Therefore, this compound allows researchers to specifically dissect the LKB1-independent, Ca2+/CaMKKβ-mediated pathway of AMPK activation.

Signaling Pathway

The signaling cascade involving this compound, CaMKKβ, and AMPK is a critical pathway in cellular metabolism. An increase in intracellular calcium ions ([Ca2+]i) activates calmodulin (CaM), which in turn binds to and activates CaMKKβ. Activated CaMKKβ then phosphorylates and activates AMPK. This compound specifically blocks the activity of CaMKKβ, thereby preventing the downstream activation of AMPK.

Quantitative Data

The inhibitory activity of this compound against CaMKK isoforms and other kinases has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Activity of this compound against CaMKK Isoforms

| Target | Parameter | Value | Reference |

| CaMKKα | Ki | 80 ng/mL (~0.25 µM) | [6] |

| CaMKKβ | Ki | 15 ng/mL (~47 nM) | [6] |

| CaMKKα | IC50 | 120 ng/mL | [3] |

| CaMKKβ | IC50 | 40 ng/mL | [3] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | Parameter | Value | Reference |

| CaMKII | IC50 | ~10 µg/mL | [2][3] |

| AMPK | IC50 | ~1.7 µM | [7] |

| PIM3 | - | More effective inhibitor than CaMKK2 at 1 µM | [2] |

| ERK8 | - | Collateral target | [2] |

| MNK1, CK2, PIM2, DYRK2, DYRK3 | - | Inhibited with similar potency to CaMKK1 | [2] |

Experimental Protocols

The following provides a generalized protocol for investigating the effect of this compound on AMPK phosphorylation in cultured cells. This protocol should be optimized for specific cell lines and experimental conditions.

1. Cell Culture and Treatment

-

Cell Line: HeLa, SH-SY5Y, or other cell line of interest.

-

Culture Conditions: Grow cells to 70-80% confluency in appropriate media and conditions.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3] Further dilute in culture media to the desired final concentration (e.g., 0.1 - 10 µg/mL).[1]

-

Treatment:

-

Pre-incubate cells with this compound for a specified time (e.g., 30 minutes to 6 hours).[4][8]

-

Stimulate cells with an agent that increases intracellular calcium (e.g., ionomycin, thapsigargin) or another stimulus of interest to activate the CaMKKβ-AMPK pathway.

-

Include appropriate controls: vehicle (DMSO) control, stimulus-only control, and this compound-only control.

-

2. Cell Lysis

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular signaling pathway.

Off-Target Effects and Considerations

While this compound is a selective inhibitor of CaMKKs, it is crucial to be aware of its potential off-target effects. Studies have shown that at higher concentrations, this compound can inhibit other kinases, including AMPK itself, PIM kinases, and ERK8.[2][7] Therefore, it is essential to:

-

Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to inhibit CaMKKβ without significantly affecting other kinases.

-

Include appropriate controls: Use inactive structural analogs of this compound, if available, to control for off-target effects.

-

Validate findings with alternative methods: Confirm key results using complementary approaches, such as siRNA-mediated knockdown of CaMKKβ.

Some studies have also reported that the anti-proliferative effects of this compound in certain cancer cell lines are independent of its effects on CaMKKβ and AMPK, suggesting the involvement of other signaling pathways.[9]

Conclusion

This compound is a powerful pharmacological tool for dissecting the Ca2+/CaMKKβ-mediated activation of AMPK. Its cell permeability and selectivity for CaMKKβ make it invaluable for in vitro and in vivo studies. However, researchers must be mindful of its potential off-target effects and employ rigorous experimental design and controls to ensure the accurate interpretation of their findings. This guide provides a comprehensive overview to aid in the effective use of this compound in research and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 6. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. researchgate.net [researchgate.net]

- 9. Growth inhibition of human gastric adenocarcinoma cells in vitro by this compound is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Sto-609 on Cellular Autophagy Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which Sto-609, a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), modulates cellular autophagy. The document outlines the core signaling pathways affected by this compound, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes.

Core Concepts: this compound and the Autophagy Machinery

This compound is a widely utilized chemical probe that selectively inhibits the activity of CaMKK isoforms, primarily CaMKK2 (also known as CaMKKβ), by competing with ATP for the kinase's active site.[1][2] CaMKK2 is a crucial upstream kinase that, in response to rising intracellular calcium levels, phosphorylates and activates several downstream targets, including AMP-activated protein kinase (AMPK).[3][4] The activation of AMPK is a central event in the initiation of autophagy, a catabolic process essential for cellular homeostasis, which involves the degradation of cellular components via the lysosome.

The primary mechanism by which this compound influences autophagy is through its inhibition of the CaMKK2-AMPK signaling axis. This intervention can either suppress or, in some contexts, paradoxically enhance autophagic flux, depending on the cellular stimulus and background. The most commonly reported effect is the suppression of autophagy.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on CaMKK2 reverberates through at least two major downstream pathways to regulate autophagy: the AMPK-mTOR pathway and the AMPK-ULK1 pathway.

The CaMKK2-AMPK-mTOR Signaling Pathway

Under conditions of cellular stress that elevate intracellular calcium, CaMKK2 activates AMPK. Activated AMPK can then phosphorylate and inhibit the mammalian target of rapamycin complex 1 (mTORC1), a potent negative regulator of autophagy.[4] By inhibiting mTORC1, AMPK promotes the initiation of autophagy. This compound, by preventing CaMKK2-mediated activation of AMPK, can lead to sustained mTORC1 activity and a subsequent blockade of the autophagic process.[4][5]

The CaMKK2-AMPK-ULK1 Signaling Pathway

AMPK can also directly initiate autophagy by phosphorylating Unc-51 like autophagy activating kinase 1 (ULK1) at specific activating sites, such as Serine 555.[6][7] This phosphorylation is crucial for the activation of the ULK1 complex, which is a key initiator of autophagosome formation. In certain cellular contexts, such as in prostate cancer cells, the CaMKK2-AMPK-ULK1 axis is a dominant driver of autophagy.[7][8] Treatment with this compound has been shown to abrogate the phosphorylation of both AMPK and ULK1, leading to a suppression of autophagic activity.[6][7]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key autophagy-related proteins as determined by Western blot analysis in various studies.

Table 1: Effect of this compound on Autophagy Marker Protein Levels

| Cell Line | Treatment Conditions | Protein | Observed Effect | Reference |

| SH-SY5Y | Glutamate-induced autophagy + 10 µM this compound | LC3-II | Decrease | [4] |

| SH-SY5Y | Glutamate-induced autophagy + 10 µM this compound | Beclin-1 | Decrease | [4] |

| LNCaP | Androgen-induced autophagy + 30 µM this compound | LC3B-II | Abrogation of androgen-induced increase | [6][7] |

| HK-2 | Basal conditions | LC3-II/I ratio | Decrease | [9] |

| BMECs | LPS-induced autophagy + this compound (10, 20, 40 µM) | LC3-II/I ratio | Dose-dependent decrease | [10] |

| BMECs | LPS-induced autophagy + this compound (10, 20, 40 µM) | p62 | Dose-dependent increase (indicative of autophagy inhibition) | [10] |

Table 2: Effect of this compound on Upstream Signaling Proteins

| Cell Line | Treatment Conditions | Protein | Observed Effect | Reference |

| SH-SY5Y | Glutamate-induced autophagy + 10 µM this compound | p-AMPK/AMPK ratio | Decrease | [4] |

| SH-SY5Y | Glutamate-induced autophagy + 10 µM this compound | p-mTOR/mTOR ratio | Increase | [4] |

| LNCaP | Androgen-induced autophagy + 30 µM this compound | p-AMPK | Abrogation of androgen-induced increase | [6][7] |

| LNCaP | Androgen-induced autophagy + 30 µM this compound | p-ULK1 (S555) | Abrogation of androgen-induced increase | [6][7] |

| HK-2 | Basal conditions | p-AMPK/AMPK ratio | Decrease | [9] |

| BMECs | LPS-induced autophagy + this compound | p-AMPK/AMPK ratio | Decrease | [10] |

| BMECs | LPS-induced autophagy + this compound | p-mTOR/mTOR ratio | Increase | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to assess the impact of this compound on autophagy.

Western Blot Analysis of Autophagy Markers

This protocol is a composite based on methodologies described in the cited literature.[4][6][10]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired stimulus (e.g., androgens, glutamate) with or without pre-incubation with this compound (typically 10-30 µM for 1-24 hours) or vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against autophagy markers (e.g., LC3B, p62) and signaling proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-ULK1, ULK1). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for LC3 Puncta

This protocol allows for the visualization of autophagosome formation.[10][11][12]

-

Cell Seeding and Treatment: Grow cells on glass coverslips and treat with this compound and/or an autophagy inducer as described above.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking and Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) and incubate with a primary antibody against LC3. After washing, incubate with a fluorescently-labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Analysis: Acquire images using a fluorescence microscope. Quantify autophagy by counting the number of LC3 puncta per cell. An increase in puncta indicates an accumulation of autophagosomes.

Autophagy Flux Assay using mCherry-GFP-LC3B

This assay distinguishes between autophagosome formation and degradation, providing a measure of autophagic flux.[6][7]

-

Transfection: Transfect cells with a plasmid encoding the tandem mCherry-GFP-LC3B reporter.

-

Treatment: Treat the transfected cells with this compound and/or an autophagy inducer.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Interpretation:

-

Yellow puncta (mCherry and GFP colocalization): Represent autophagosomes.

-

Red puncta (mCherry only): Represent autolysosomes, as the GFP signal is quenched in the acidic environment of the lysosome.

-

An increase in yellow puncta with a concurrent decrease in red puncta upon this compound treatment would suggest a blockage in autophagic flux (i.e., impaired fusion of autophagosomes with lysosomes). Conversely, a decrease in both yellow and red puncta would indicate an inhibition of autophagosome formation.

-

Conclusion

This compound serves as a critical tool for dissecting the role of the CaMKK2-AMPK signaling nexus in the regulation of autophagy. Its primary mode of action involves the inhibition of CaMKK2, which in turn prevents the activation of AMPK and its downstream effectors, mTOR and ULK1. This typically results in the suppression of autophagy initiation and flux. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate effects of this compound on cellular autophagy pathways and to leverage this knowledge in the pursuit of novel therapeutic strategies.

References

- 1. This compound, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of autophagy by CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR pathway contributes to ischemic postconditioning-induced neuroprotection against cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of CaMKKβ-AMPK-mTOR pathway is required for autophagy induction by β,β-dimethylacrylshikonin against lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

STO-609's Inhibitory Constant (Ki) for CaM-KK Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of STO-609, a selective inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaM-KK) isoforms. The document details the inhibitory constants (Ki), the experimental methodologies employed for their determination, and the relevant signaling pathways.

Core Data Summary

The inhibitory potency of this compound against the two known isoforms of CaM-KK, CaM-KKα and CaM-KKβ, has been quantitatively determined. This compound exhibits a higher affinity for CaM-KKβ.[1][2][3][4][5][6][7][8] The compound acts as a competitive inhibitor with respect to ATP.[1]

| Inhibitor | Target Isoform | Inhibitory Constant (Ki) |

| This compound | CaM-KKα | 80 ng/mL |

| This compound | CaM-KKβ | 15 ng/mL |

CaM-KK Signaling Pathway

CaM-KK is a key upstream kinase in a signaling cascade initiated by an increase in intracellular calcium levels. Upon binding of a Ca2+/calmodulin complex, CaM-KK is activated and proceeds to phosphorylate and activate its downstream targets, primarily CaM-kinase I (CaMKI) and CaM-kinase IV (CaMKIV). These downstream kinases, in turn, regulate a variety of cellular processes, including gene expression and cell cycle control.

Experimental Protocols

The determination of the inhibitory constant (Ki) of this compound for CaM-KK isoforms was conducted through in vitro kinase assays. The following protocol is a detailed synthesis of the methodologies described in the foundational research.

Materials and Reagents

-

Enzymes: Recombinant CaM-KKα and CaM-KKβ.

-

Substrate: Glutathione S-transferase (GST)-fused catalytically inactive mutant of CaMKI (GST-CaMKI(K49E)).

-

Inhibitor: this compound.

-

Radionuclide: [γ-³²P]ATP.

-

Buffer and Reagents:

-

HEPES buffer (pH 7.5)

-

Magnesium Acetate (Mg(Ac)₂)

-

Dithiothreitol (DTT)

-

ATP solution

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

-

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of this compound.

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. youtube.com [youtube.com]

- 3. [PDF] this compound, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]

- 4. This compound, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Role of STO-609 in Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of STO-609, a pivotal pharmacological tool in the study of calcium signaling. We will delve into its mechanism of action, its role in key signaling pathways, and provide detailed experimental protocols and quantitative data for its application in research and drug development.

Introduction to this compound

This compound is a synthetic organic compound identified as a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3] It has become an invaluable tool for dissecting the physiological and pathological roles of the CaMKK signaling cascade. By competitively binding to the ATP-binding site of CaMKK, this compound effectively blocks the downstream activation of CaMKI and CaMKIV, as well as AMP-activated protein kinase (AMPK), thereby modulating a wide array of cellular processes.[1][4]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of CaMKK.[1][4] This mode of action prevents the transfer of phosphate from ATP to the downstream kinase substrates of CaMKK. The inhibitory effect of this compound is highly selective for CaMKK, with significantly less impact on other kinases at typical working concentrations.[1][5]

Role in Calcium Signaling Pathways

Calcium (Ca2+) is a ubiquitous second messenger that regulates a multitude of cellular functions. The effects of intracellular calcium are often mediated by calmodulin (CaM), which, upon binding Ca2+, activates a family of Ca2+/CaM-dependent protein kinases. CaMKK is a central kinase in this pathway, phosphorylating and activating downstream kinases such as CaMKI, CaMKIV, and AMPK.[6][7] this compound, by inhibiting CaMKK, allows for the precise investigation of the roles of these downstream effectors in various physiological processes.

The CaMKK signaling cascade is implicated in a wide range of cellular activities, including gene expression, cell cycle regulation, and metabolic homeostasis.[7][8] For instance, the activation of CaMKIV by CaMKK leads to the phosphorylation of transcription factors like CREB, thereby influencing gene expression. The CaMKK-AMPK axis plays a crucial role in cellular energy sensing and metabolic regulation.[9][10]

Quantitative Data

The inhibitory potency of this compound has been characterized against various kinases. The following tables summarize the key quantitative data for this compound.

| Target Enzyme | Parameter | Value | Reference |

| CaMKKα (recombinant) | Ki | 80 ng/mL (~0.21 µM) | [1][2][11] |

| CaMKKβ (recombinant) | Ki | 15 ng/mL (~40 nM) | [1][2][11] |

| AMPKK (in HeLa cell lysates) | IC50 | ~0.02 µg/mL | [2] |

| CaMKII | IC50 | ~10 µg/mL | [1][5] |

| CaMKI | Effect | No significant effect | [1] |

| CaMKIV | Effect | No significant effect | [1] |

Table 1: Inhibitory constants (Ki and IC50) of this compound for various kinases.

| Cell Line | Concentration | Effect | Reference |

| SH-SY5Y neuroblastoma cells | 1 µg/mL | ~80% inhibition of endogenous CaMKK activity | [1] |

| HeLa cells | Dose-dependent | Suppression of Ca2+-induced activation of CaM-KIV | [1] |

Table 2: Cellular activity of this compound.

Experimental Protocols

In Vitro CaMKK Activity Assay

This protocol is a generalized procedure for determining the inhibitory activity of this compound on CaMKK in vitro.

Materials:

-

Recombinant human CaMKK (α or β isoform)

-

CaMKI (inactive) as a substrate

-

Calmodulin

-

CaCl2

-

ATP (radiolabeled [γ-32P]ATP for detection)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, CaCl2, and calmodulin.

-

Add recombinant CaMKK to the mixture.

-

Add varying concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Add inactive CaMKI to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter to determine CaMKI phosphorylation.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cellular Assay for CaMKK Activity

This protocol describes a method to assess the effect of this compound on CaMKK activity within a cellular context.

Materials:

-

HeLa or SH-SY5Y cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Calcium ionophore (e.g., ionomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-CaMKI/IV (Thr196/200), anti-total CaMKI/IV, anti-phospho-AMPK (Thr172), anti-total AMPK

-

Western blotting reagents and equipment

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a calcium ionophore to induce a calcium influx and activate CaMKK.

-

After a short incubation period (e.g., 5-15 minutes), wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated (active) and total forms of CaMKK downstream targets (CaMKI/IV, AMPK).

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation status of these substrates.

In Vivo Applications

This compound is cell-permeable and has been used in in vivo studies to investigate the physiological roles of the CaMKK pathway.[1] For example, in vivo administration of this compound has been shown to protect against non-alcoholic fatty liver disease in mice.[6] When planning in vivo experiments, it is crucial to consider the pharmacokinetics and bioavailability of this compound, as well as potential off-target effects at higher concentrations.[6][8][12]

Off-Target Effects and Considerations

While this compound is a selective inhibitor of CaMKK, it is important to be aware of potential off-target effects, especially at higher concentrations. It has been reported to inhibit other kinases, such as ERK8, MNK1, and DYRKs, with similar potency to CaMKK1.[8][12] Additionally, this compound has been shown to activate the aryl hydrocarbon receptor (AhR).[7] Therefore, it is essential to use the lowest effective concentration of this compound and to include appropriate controls, such as using a structurally distinct CaMKK inhibitor or genetic knockdown of CaMKK, to confirm the specificity of the observed effects.

Conclusion

This compound is a powerful and widely used pharmacological tool for the investigation of CaMKK-mediated calcium signaling pathways. Its ability to selectively inhibit CaMKK in both in vitro and in vivo settings has provided significant insights into the diverse roles of this signaling cascade in health and disease. By understanding its mechanism of action, utilizing appropriate experimental protocols, and being mindful of potential off-target effects, researchers can continue to effectively employ this compound to unravel the complexities of calcium signaling.

References

- 1. This compound, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. STO609 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. What are CAMKK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 6. Pharmacological inhibition of CaMKK2 with the selective antagonist this compound regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Multi-Functional Calcium/Calmodulin Stimulated Protein Kinase (CaMK) Family: Emerging Targets for Anti-Cancer Therapeutic Intervention [mdpi.com]

- 8. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound acetate, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]

- 12. alzdiscovery.org [alzdiscovery.org]

The Impact of STO-609 on Downstream Kinase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

STO-609 is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), playing a crucial role in dissecting cellular signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action and its subsequent impact on the activation of downstream kinases. We will explore its inhibitory effects, detail key experimental protocols for its use, and visualize the affected signaling cascades.

Introduction

This compound is a cell-permeable compound widely utilized in cellular biology to investigate the roles of CaMKKα and CaMKKβ in various physiological processes.[1][2] By competitively binding to the ATP-binding site of CaMKK, this compound effectively blocks the phosphorylation and subsequent activation of its downstream targets, most notably AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV).[2][3] Understanding the precise inhibitory profile and experimental application of this compound is paramount for accurately interpreting research findings and for its potential application in drug development.

Quantitative Inhibitory Profile of this compound

The efficacy and selectivity of this compound have been quantified through various in vitro and in cellulo experiments. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and other related kinases.

| Target Kinase | Inhibitory Constant (Ki) | Reference |

| CaMKKα | 80 ng/mL (~254 nM) | [1][2] |

| CaMKKβ | 15 ng/mL (~48 nM) | [1][2] |

Table 1: Inhibitory Constants (Ki) of this compound for CaMKK Isoforms.

| Target/Process | IC50 Value | Cell System | Reference |

| AMPKK activity | ~0.02 µg/mL (~64 nM) | HeLa cell lysates | [1] |

| CaMKII | 10 µg/mL (~31.8 µM) | In vitro | [1][2] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound.

Signaling Pathways Modulated by this compound

This compound primarily impacts signaling pathways downstream of CaMKK. The inhibition of CaMKK by this compound prevents the activation of key kinases involved in cellular energy sensing, gene expression, and other vital cellular functions.

References

Methodological & Application

Application Notes and Protocols for Sto-609 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sto-609 is a potent, selective, and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3] It acts as a competitive inhibitor of ATP, effectively blocking the phosphorylation of downstream targets.[2][3] this compound exhibits high selectivity for both CaMKKα and CaMKKβ isoforms, making it an invaluable tool for dissecting the roles of these kinases in cellular signaling pathways.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to investigate CaMKK activity and its downstream signaling cascades.

Data Presentation

Inhibitory Activity of this compound

| Target Kinase | Parameter | Value | Notes |

| CaMKKα | Ki | 80 ng/mL (~0.25 µM) | Recombinant enzyme[1][2][3][4][5] |

| CaMKKβ | Ki | 15 ng/mL (~47 nM) | Recombinant enzyme[1][2][3][4][5] |

| AMPKK | IC50 | ~0.02 µg/mL | In HeLa cell lysates[1] |

| CaMKII | IC50 | ~10 µg/mL | Indicates high selectivity for CaMKK over this downstream kinase[1][2][3][5] |

Note: The inhibitory potency of this compound can vary depending on the experimental conditions, including the concentrations of ATP and the substrate.

Signaling Pathway

The primary signaling pathway inhibited by this compound is the CaMKK-CaMK cascade. Elevated intracellular Ca2+ levels lead to the activation of calmodulin (CaM), which in turn activates CaMKK. CaMKK then phosphorylates and activates downstream kinases such as CaMKI and CaMKIV, which regulate a variety of cellular processes, including gene expression and cell proliferation. This compound also inhibits the AMP-activated protein kinase (AMPK) pathway by targeting the upstream kinase AMPKK (CaMKK).[4][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Sto-609 in Live-Cell Imaging Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sto-609 is a potent, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3][4][5] It acts as a competitive inhibitor of ATP and has shown high selectivity for both CaMKKα and CaMKKβ isoforms.[1][2][3][5] This makes it a valuable pharmacological tool for investigating the physiological roles of the CaMKK signaling pathway in various cellular processes. These application notes provide detailed protocols and guidelines for utilizing this compound in live-cell imaging experiments to study dynamic cellular events regulated by CaMKK2.

Mechanism of Action

This compound selectively inhibits the kinase activity of CaMKK2 (and its isoform CaMKKα), preventing the phosphorylation and subsequent activation of its downstream targets.[1][2][3][5] Key downstream effectors of CaMKK2 include AMP-activated protein kinase (AMPK) and Ca²⁺/calmodulin-dependent protein kinases I and IV (CaMKI and CaMKIV).[6][7] By inhibiting CaMKK2, this compound allows researchers to dissect the roles of this signaling cascade in processes such as metabolic regulation, cell growth, and neuronal function.[8][9][10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on published literature. These values provide a starting point for experimental design.

| Parameter | Value | Species/System | Reference |

| Ki (CaMKKα) | 80 ng/mL | Recombinant | [1][2][3] |

| Ki (CaMKKβ) | 15 ng/mL | Recombinant | [1][2][3] |

| IC50 (AMPKK) | ~0.02 µg/mL | HeLa cell lysates | [1] |

| IC50 (CaMKII) | ~10 µg/mL | In vitro | [3][5] |

| Effective Concentration (in cells) | 1-10 µM | Various cell lines | [2][6][8] |

| Solubility (DMSO) | ~1-3 mg/mL | [2][11][12] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Caption: Inhibition of the CaMKK2 signaling cascade by this compound.

Caption: A typical workflow for a live-cell imaging experiment using this compound.

Experimental Protocols

A. Reagent Preparation

-

This compound Stock Solution (10 mM):

-

To prepare a 10 mM stock solution, dissolve 3.14 mg of this compound (MW: 314.29 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for longer-term storage.[13]

-

Working Solution:

-

On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in pre-warmed, serum-free or complete cell culture medium.

-

A typical working concentration range for cell-based assays is 1-10 µM.[2][6][8] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

-

Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

-

B. Live-Cell Imaging Protocol

-

Cell Preparation:

-

Plate cells on imaging-grade glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

-

Culture cells to the desired confluency (typically 50-70%) in their standard growth medium.

-

-

Treatment with this compound:

-

On the day of the experiment, remove the growth medium and replace it with pre-warmed imaging medium containing the desired final concentration of this compound.

-

For the vehicle control, add an equivalent volume of DMSO to the imaging medium.

-

Pre-incubate the cells with this compound for a sufficient time to allow for cellular uptake and target engagement. Incubation times can range from 30 minutes to several hours, depending on the experimental goals.[2][14][15]

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Allow the dish to equilibrate for at least 15-20 minutes before starting image acquisition.

-

Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity, especially for long-term imaging experiments.

-

Acquire images at appropriate time intervals to capture the dynamics of the cellular process of interest.

-

-

Controls:

-

Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound. This is crucial to distinguish the effects of the inhibitor from those of the solvent.

-

Positive Control: If applicable, use a known activator of the CaMKK2 pathway (e.g., ionomycin to increase intracellular Ca²⁺) to confirm that the pathway is active in your cell system.

-

Negative Control: In addition to the vehicle, consider using an inactive structural analog of this compound if available.

-

Considerations and Best Practices

-

Off-Target Effects: While this compound is highly selective for CaMKK, it has been shown to inhibit other kinases at higher concentrations, including AMPK itself, PIM kinases, and DYRK kinases.[16][17][18] It is important to use the lowest effective concentration and to validate key findings using complementary approaches, such as genetic knockdown of CaMKK2.

-

Phototoxicity: Live-cell imaging, especially over long periods, can induce phototoxicity. To mitigate this, use fluorescent probes with high quantum yields and photostability, minimize exposure times, and use the lowest possible laser power.

-

Fluorescent Reporters: To visualize the effects of this compound on downstream signaling, consider using genetically encoded fluorescent biosensors for AMPK activity or other relevant downstream targets.[19][20][21]

-

Cell Health: Monitor cell morphology and viability throughout the experiment to ensure that the observed effects are not due to general cellular stress or toxicity.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the dynamic roles of the CaMKK2 signaling pathway in living cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. The CAMKK2-AMPK Kinase Pathway Mediates the Synaptotoxic Effects of Aβ Oligomers through Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth inhibition of human gastric adenocarcinoma cells in vitro by this compound is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of CaMKK2 with the selective antagonist this compound regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. lbfa.univ-grenoble-alpes.fr [lbfa.univ-grenoble-alpes.fr]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Sto-609 Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Sto-609 in mouse models, covering its mechanism of action, pharmacokinetic data, and detailed experimental protocols.

Introduction

This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3] It acts as a competitive inhibitor of ATP, targeting both CaMKKα and CaMKKβ isoforms.[2][3] By inhibiting CaMKK, this compound effectively suppresses the downstream activation of CaM-dependent kinases such as CaMKI and CaMKIV, and importantly, AMP-activated protein kinase (AMPK).[1][4][5] This makes this compound a valuable tool for investigating the physiological roles of the CaMKK-mediated signaling pathway in various biological processes and disease models.[2][3]

Mechanism of Action

This compound specifically inhibits the kinase activity of CaMKKα and CaMKKβ with high affinity. The inhibition constants (Ki) are reported to be 80 ng/mL for CaMKKα and 15 ng/mL for CaMKKβ.[1][2][4] Its selectivity is a key feature, as it shows minimal effects on downstream CaM kinases (CaM-KI and -IV) and other protein kinases like CaM-KII, MLCK, PKC, PKA, and p42 MAPK.[2] The primary downstream effect of CaMKK inhibition by this compound is the modulation of the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.

Caption: this compound signaling pathway inhibition.

Data Presentation

In Vitro Potency of this compound

| Target | Inhibition Constant (Ki) |

| CaMKKα | 80 ng/mL |

| CaMKKβ | 15 ng/mL |

Data sourced from MedchemExpress and Selleck Chemicals.[1][4]

In Vivo Administration and Pharmacokinetics in Mice

| Parameter | Value | Reference |

| Animal Model | C57BL/6J male mice | [6][7] |

| Administration Route | Intraperitoneal (i.p.) injection | [4][6][7][8] |

| Dosage Range | 10 µmol/kg - 300 µM/kg | [4][6][7] |

| Vehicle | DMSO, DMSO diluted in PBS | [6][7] |

| Plasma Half-life (t½) | ~8-12 hours | [6] |

| Toxicity | No significant impact on survival at single doses of 30 or 300 µM/kg.[6][7] A transient reduction in core body temperature was observed, most pronounced with the vehicle control.[6][7] | [6][7] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: this compound has poor solubility in aqueous solutions.[7] Proper preparation is critical for consistent results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Stock Solution Preparation:

-

Dissolve this compound powder in DMSO to create a stock solution. A concentration of 300 µM/kg in DMSO has been reported.[7]

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[1]

-

Caution: Use newly opened or anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

-

-

Working Solution Preparation (for i.p. injection):

-

On the day of injection, dilute the DMSO stock solution with sterile PBS to the final desired concentration.[7]

-

For example, to prepare a 30 µM/kg dose, dilute the 300 µM/kg stock solution 1:10 in PBS.[7]

-

The final injection volume should be appropriate for the mouse's weight (e.g., 100-200 µL).

-

The final concentration of DMSO in the injected solution should be minimized to avoid vehicle-related toxicity.

-

In Vivo Administration Protocol

Materials:

-

Prepared this compound working solution

-

Appropriately sized syringes and needles (e.g., 27-30 gauge)

-

Mouse scale

-

70% ethanol for disinfection

Protocol:

-

Animal Handling and Preparation:

-

Acclimatize mice to the experimental conditions.

-

Weigh each mouse accurately to calculate the precise injection volume.

-

-

Intraperitoneal (i.p.) Injection:

-

Properly restrain the mouse.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring internal organs.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a shallow angle (10-20 degrees) and inject the this compound solution.

-

Monitor the mice post-injection for any signs of distress.

-

-

Dosing Schedule:

-

The dosing schedule will depend on the specific experimental design.

-

For chronic studies, daily injections or injections every 48 hours have been reported.[7][8] For example, in a non-alcoholic fatty liver disease model, daily injections of 30 µM/kg were administered for 4 weeks.[7] In a tumor model, 40 µmol/kg was administered every 48 hours for a total of 7 doses.[8]

-

Caption: General experimental workflow for this compound administration.

Important Considerations

-

Solubility: The poor aqueous solubility of this compound is a major limitation.[7] Careful preparation of the dosing solution is essential for reproducibility. Alternative formulations, such as suspension in carboxymethylcellulose sodium (CMC-Na), have been suggested for oral administration, though intraperitoneal injection is more common in published studies.[9]

-

Vehicle Control: Always include a vehicle control group (e.g., DMSO diluted in PBS at the same concentration as the treatment group) to account for any effects of the solvent.[6][7]

-

Toxicity: While single high doses have shown low mortality, it is crucial to monitor animals for signs of toxicity, such as changes in body weight, body temperature, and general behavior.[6][7]

-

Off-target effects: Although this compound is highly selective for CaMKK, potential off-target effects should be considered, especially at higher concentrations. One study noted that this compound can interfere with calcium imaging studies using Fura-2 and X-Rhod1 and may directly inhibit BKCa channels.[10]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of the CaMKK signaling pathway in various in vivo mouse models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological inhibition of CaMKK2 with the selective antagonist this compound regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Calcium/Calmodulin Dependent Protein Kinase Kinase 2 Regulates the Expansion of Tumor-Induced Myeloid-Derived Suppressor Cells [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for STO-609 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

STO-609 is a synthetic, cell-permeable small molecule widely utilized in biomedical research as a selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It acts as a competitive inhibitor of ATP and has demonstrated efficacy in both in vitro and in vivo models.[1] this compound specifically targets the α and β isoforms of CaMKK, key upstream activators of several signaling cascades involved in a multitude of cellular processes.[3][4] These processes include transcriptional activation, metabolic regulation, cell survival, neuronal plasticity, and cell proliferation.[5][6][7] Its utility as a research tool allows for the targeted investigation of the physiological and pathological roles of the CaMKK signaling pathway. However, researchers should be aware of its potential for off-target effects at higher concentrations.[6][8]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the ATP pocket of CaMKKα and CaMKKβ, preventing the phosphorylation and subsequent activation of its downstream targets. The primary signaling pathways regulated by CaMKK include:

-

CaMKI and CaMKIV Pathway: Upon activation by CaMKK, CaMKI and CaMKIV phosphorylate various transcription factors, such as CREB, influencing gene expression related to neuronal development and plasticity.[5]

-

AMP-activated Protein Kinase (AMPK) Pathway: CaMKK is a major upstream kinase for AMPK, a central regulator of cellular energy homeostasis.[9] By inhibiting CaMKK, this compound can prevent AMPK activation, thereby affecting processes like glucose uptake, fatty acid oxidation, and autophagy.[5]

-

Protein Kinase B (PKB/Akt) Pathway: CaMKK can also activate PKB/Akt, a critical kinase in cell survival and growth pathways.[5]

The diagram below illustrates the central role of CaMKK in these signaling cascades and the inhibitory action of this compound.

Caption: this compound inhibits CaMKK, blocking downstream signaling pathways.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the effective concentration for your specific model system. The following table summarizes concentrations reported in the literature.

| Parameter | Target/Cell Line | Concentration/Value | Reference(s) |

| Ki | Recombinant CaMKKα | 80 ng/mL | [1][3][4] |

| Ki | Recombinant CaMKKβ | 15 ng/mL | [1][3][4] |

| IC₅₀ | CaMKK2 (in vitro enzyme assay) | ~70-80 nM | [10] |

| IC₅₀ | CaMKK1 (in vitro enzyme assay) | ~200-260 nM | [10] |

| IC₅₀ | AMPKK activity in HeLa cell lysates | ~0.02 µg/mL | [4] |

| IC₅₀ | p-AMPK inhibition in C4-2 cells | 10.7 µM | [8] |

| IC₅₀ | CaMKII | ~10 µg/mL | [1] |

| Effective Conc. | HeLa cells (CaMKIV activation) | 0.01 - 10 µg/mL | [3] |

| Effective Conc. | HeLa cells (AMPK/ACC phosphorylation) | 1 µg/mL | [9] |

| Effective Conc. | SH-SY5Y cells (endogenous CaMKK inhibition) | 1 µg/mL (~80% inhibition) | [1][2][4] |

| Effective Conc. | Smooth muscle strips | 10 µM | [11] |

| Effective Conc. | Ovarian & Breast Cancer cells (proliferation) | Varies (dose-response recommended) | [6][7] |

Note: 1 µg/mL of this compound (MW: 314.29) is approximately 3.18 µM.

Experimental Protocols

General Workflow for this compound Treatment in Cell Culture

The following diagram outlines a typical workflow for treating cultured cells with this compound and assessing its effects.

Caption: General experimental workflow for cell treatment with this compound.

Protocol: Inhibition of AMPK Phosphorylation

This protocol describes how to treat cells with this compound and assess the phosphorylation status of AMPK (a direct downstream target of CaMKK) via Western Blot.

Materials:

-

This compound (powder)

-

DMSO (sterile)

-

Cell culture medium (e.g., DMEM), serum, and supplements

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total-AMPKα

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound (MW: 314.29 g/mol ) in 318 µL of DMSO for a 10 mM stock. Aliquot and store at -20°C.[12] Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells (e.g., MDA-MB-231, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO only, at the same final concentration as the highest this compound dose, typically ≤0.5%).[3]

-

Incubation: Incubate cells for the desired time period (e.g., 24 hours).[8]

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[3]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.

Protocol: Cell Viability Assay

Materials:

-

96-well clear-bottom plates

-

This compound stock solution

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for MTT, add 10 µL of 5 mg/mL MTT and incubate for 4 hours).

-

If necessary, add solubilization solution.

-

Read the absorbance or luminescence on a microplate reader at the appropriate wavelength.

-

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Important Considerations

-

Selectivity: While this compound is considered selective for CaMKK, it can inhibit other kinases at higher concentrations (typically >1 µM).[8][10] These off-target kinases include PIM3, ERK8, MNK1, and even AMPK itself.[6] It is crucial to use the lowest effective concentration possible and consider orthogonal approaches, such as siRNA-mediated knockdown of CaMKK2, to validate findings.[7]

-

Solubility: this compound has poor aqueous solubility.[6] The recommended solvent for stock solutions is DMSO.[12] Ensure the final concentration of DMSO in the cell culture medium is low (<0.5%) and consistent across all experimental conditions, as it can have physiological effects.

-

ATP Competition: this compound is an ATP-competitive inhibitor.[1] Therefore, its apparent potency (IC₅₀) can be influenced by the ATP concentration within the cell or in an in vitro kinase assay.[10] This is an important factor when comparing results across different experimental systems.

References

- 1. This compound, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound acetate | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: Sto-609 Solubility and Preparation for Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Sto-609, a selective inhibitor of Ca2+/Calmodulin-dependent protein kinase kinase (CaMKK). The following sections detail its solubility characteristics, preparation for in vitro and in vivo experiments, and its mechanism of action.

Chemical Properties and Solubility

This compound is a potent, cell-permeable, and competitive inhibitor of ATP at the catalytic domain of CaMKK.[1][2][3] It exhibits high selectivity for CaMKKα and CaMKKβ over downstream kinases such as CaMKI, CaMKII, and CaMKIV.[2][4][5]

Table 1: this compound Solubility Data

| Solvent | Concentration | Notes |

| DMSO | 1 - 30 mg/mL (3.18 - 95.45 mM) | Sonication, warming, and heating to 80°C may be required for higher concentrations.[5][6][7][8] Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[8] |

| 100 mM NaOH | ~10 mg/mL | Aqueous solutions are not recommended for storage beyond one day.[5][9] |

| Water | Insoluble | [8][10] |

| Ethanol | Insoluble | [8][10] |

Storage and Stability

Proper storage of this compound is crucial for maintaining its activity.

Table 2: this compound Storage and Stability

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | ≥ 4 years[5][8][9] |

| In Solvent (-80°C) | -80°C | 1 year[8] |

| In Solvent (-20°C) | -20°C | 1 month[8] |

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[8]

Mechanism of Action and Inhibitory Activity

This compound selectively inhibits the α and β isoforms of CaMKK, thereby blocking the phosphorylation and activation of its downstream targets, including AMP-activated protein kinase (AMPK) and CaM kinases I and IV.[2][4][8] This inhibition has been shown to impact various cellular processes, including autophagy and metabolism.[1][8]

Table 3: Inhibitory Potency of this compound

| Target | Inhibition Constant (Ki) / IC50 |

| CaMKKα | Ki: 80 ng/mL[3][4][8] |

| CaMKKβ | Ki: 15 ng/mL[3][4][8] |

| CaMKII | IC50: ~10 µg/mL[2][3][4] |

| CaMKI, CaMKIV, MLCK, PKC, PKA, p42 MAPK | IC50: ≥10,000 ng/mL[5] |

| AMPKK activity in HeLa cell lysates | IC50: ~0.02 µg/mL[4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various experimental applications.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[8]

Caption: Workflow for this compound Stock Solution Preparation.